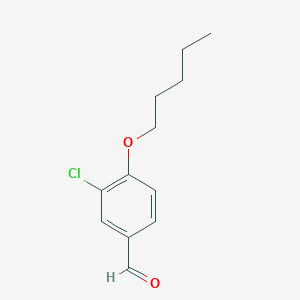
3-Chloro-4-(pentyloxy)benzaldehyde
描述
3-Chloro-4-(pentyloxy)benzaldehyde: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a pentyloxy group at the fourth position. This compound is used in various chemical synthesis processes and has applications in the pharmaceutical and agrochemical industries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Etherification: The 3-chlorobenzaldehyde undergoes etherification with pentanol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the etherification process.
化学反应分析
Types of Reactions:
Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(pentyloxy)benzoic acid.
Reduction: Formation of 3-chloro-4-(pentyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-4-(pentyloxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds for pharmaceutical research.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activity and are studied for their therapeutic potential.
Industry: In the agrochemical industry, this compound is used to synthesize herbicides and pesticides. It serves as a building block for compounds that protect crops from pests and diseases.
作用机制
The mechanism of action of 3-Chloro-4-(pentyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The chlorine atom and pentyloxy group influence its reactivity and selectivity in various reactions.
Molecular Targets and Pathways:
Electrophilic Reactions: The aldehyde group is the primary site for nucleophilic attack.
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.
相似化合物的比较
3-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a pentyloxy group.
4-Chloro-3-(pentyloxy)benzaldehyde: Similar structure but with the chlorine and pentyloxy groups swapped.
Uniqueness: 3-Chloro-4-(pentyloxy)benzaldehyde is unique due to the specific positioning of the chlorine and pentyloxy groups, which influence its chemical reactivity and applications. The pentyloxy group provides increased hydrophobicity compared to shorter alkoxy groups, affecting its solubility and interaction with other molecules.
属性
IUPAC Name |
3-chloro-4-pentoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8-9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMWFOVUZHUEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
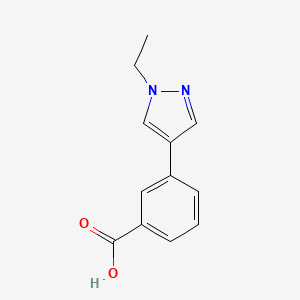
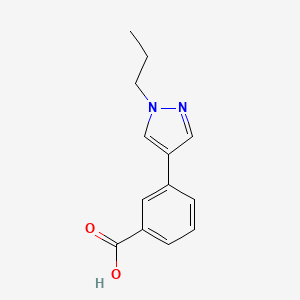
![1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B7872774.png)
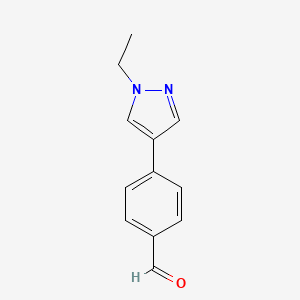
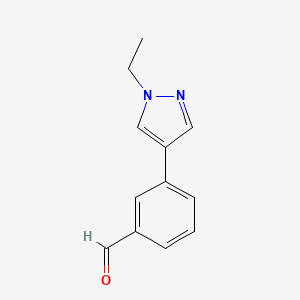
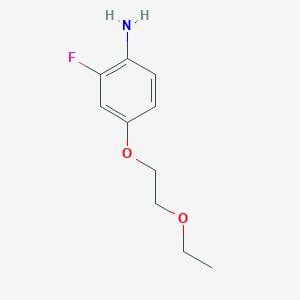
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
![2-Chloro-4-[(cyclohexylamino)methyl]phenol](/img/structure/B7872817.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)
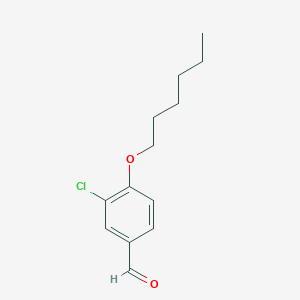
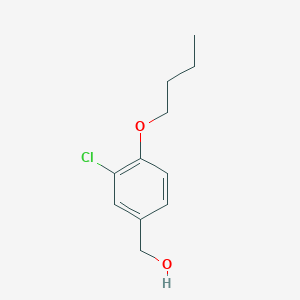

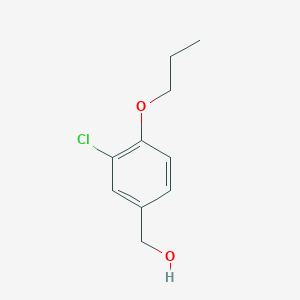
![2-[(2-Bromo-4-fluorophenoxy)methyl]piperidine](/img/structure/B7872855.png)
